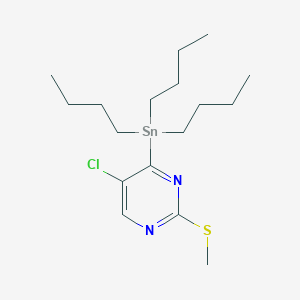

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine

Description

Properties

IUPAC Name |

tributyl-(5-chloro-2-methylsulfanylpyrimidin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN2S.3C4H9.Sn/c1-9-5-7-2-4(6)3-8-5;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAZTYRRUVEVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31ClN2SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558261 | |

| Record name | 5-Chloro-2-(methylsulfanyl)-4-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123061-47-2 | |

| Record name | 5-Chloro-2-(methylsulfanyl)-4-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine (CAS Number 123061-47-2)

A Keystone Building Block for Advanced Organic Synthesis and Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine, a specialized organometallic reagent pivotal for the construction of complex molecular architectures. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, and strategic applications of this versatile pyrimidine derivative, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1] Its presence in nucleobases underscores its fundamental role in biological systems. Consequently, the development of efficient synthetic methodologies to access functionally diverse pyrimidine derivatives is of paramount importance for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[2][3]

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine serves as a highly valuable building block in this context. The trifunctional nature of this reagent—a reactive tributylstannyl group for cross-coupling, a chloro leaving group for subsequent functionalization, and a methylthio moiety—offers a powerful platform for the sequential and regioselective introduction of diverse substituents, enabling the rapid assembly of complex molecular libraries for drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 123061-47-2 | [4] |

| Molecular Formula | C₁₇H₃₁ClN₂SSn | [4] |

| Molecular Weight | 449.66 g/mol | [4] |

| Boiling Point | 458.879 °C at 760 mmHg | [4] |

| Flash Point | 231.322 °C | [4] |

| Purity | Typically ≥96% | [4] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton on the pyrimidine ring is expected to appear as a singlet in the aromatic region. The protons of the tributyltin group will exhibit characteristic multiplets in the upfield region, while the methylthio group will present as a singlet.

-

¹³C NMR: The spectrum will show distinct signals for the pyrimidine ring carbons, with the carbon bearing the tin atom being significantly influenced by the metal. The carbons of the tributyl and methylthio groups will also be clearly identifiable.[5][6]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the tin and chlorine atoms, which is a key diagnostic feature for the confirmation of the compound's identity.

Synthesis of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine

The synthesis of the title compound is logically approached from its precursor, 4,5-dichloro-2-(methylthio)pyrimidine, via a regioselective stannylation reaction. This transformation leverages the differential reactivity of the chloro substituents on the pyrimidine ring.

Proposed Synthetic Pathway

The introduction of the tributylstannyl group at the C4 position is typically achieved through a metal-halogen exchange reaction followed by quenching with a tributyltin electrophile, or via a palladium-catalyzed reaction. A common and effective method involves the reaction with hexabutylditin in the presence of a palladium catalyst.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established methodologies for the stannylation of haloheterocycles and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4,5-dichloro-2-(methylthio)pyrimidine (1.0 eq), hexabutylditin (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add anhydrous and degassed toluene via syringe.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine.

Application in Stille Cross-Coupling Reactions

The primary and most significant application of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is as a nucleophilic partner in Stille cross-coupling reactions.[7][8] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds and is widely employed in the synthesis of complex organic molecules, including pharmaceuticals.[9][10]

The Stille Coupling Mechanism

The catalytic cycle of the Stille reaction is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic halide (R-X), forming a Pd(II) intermediate.

-

Transmetalation: The tributylstannyl group of the pyrimidine reagent is transferred to the palladium center, displacing the halide and forming a new Pd-C bond.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[7]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Field-Proven Insights and Experimental Protocol

The Stille reaction is renowned for its tolerance of a wide array of functional groups, making it particularly suitable for late-stage functionalization in the synthesis of complex molecules.[10]

Detailed Experimental Protocol for a Typical Stille Coupling:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the aryl or heteroaryl halide (1.0 eq) and 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine (1.1 eq) in anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., triphenylarsine) or an additive such as copper(I) iodide (CuI).

-

Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then dried and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the desired coupled product.

Significance in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrimidine core is a prevalent feature in a multitude of kinase inhibitors approved for clinical use or in advanced stages of development.[2][3] The strategic placement of substituents on the pyrimidine ring is crucial for achieving high potency and selectivity. 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is an ideal starting point for the synthesis of such compounds. The Stille coupling allows for the introduction of an aryl or heteroaryl group at the C4 position, a common pharmacophoric element in many kinase inhibitors. The remaining chloro and methylthio groups can then be further functionalized to modulate the compound's properties and optimize its biological activity.

Safety and Handling

Organotin compounds are known for their toxicity and should be handled with extreme caution in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Tin-containing waste should be handled as hazardous material.

The precursor, 5-Chloro-2-(methylthio)pyrimidine, is classified as a corrosive substance and can cause severe skin burns and eye damage.[11] Similar precautions should be taken when handling the stannylated derivative.

Conclusion

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is a sophisticated and highly versatile reagent that empowers chemists to construct complex, highly functionalized pyrimidine-containing molecules. Its strategic utility in Stille cross-coupling reactions, coupled with the potential for further derivatization, makes it an invaluable tool in the pursuit of novel therapeutic agents, particularly in the development of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in advanced organic synthesis and medicinal chemistry.

References

- BenchChem. (2025).

- Chandra, et al. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.

- Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.

- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)

- ResearchGate. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- ACS Publications. (n.d.). Pyrimidine Derivatives. V. Synthesis of Substituted Pyrimidines from 4-Amino-6-chloro-2-methylthiopyrimidine1-3. Journal of Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). 5-Chloro-2-(methylthio)pyrimidine 97%.

- Chem-Impex. (n.d.). 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid.

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethy.

- ResearchGate. (n.d.). Preparation of 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine (16).

- ACS Publications. (n.d.). Synthesis of Fully Substituted Pyrimidines. The Journal of Organic Chemistry.

- Sigma-Aldrich. (2024).

- NROChemistry. (n.d.). Stille Coupling.

- Thermo Fisher Scientific. (n.d.). Stille Cross-Coupling Reaction.

- National Institutes of Health. (n.d.).

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2025).

- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- Wikipedia. (n.d.). Stille reaction.

- PubMed. (n.d.). Regio- And Chemoselective Metalation of Chloropyrimidine Derivatives With TMPMgCl X LiCl and TMP(2)Zn X 2 MgCl(2) X 2 LiCl.

- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.

- Sigma-Aldrich. (2025).

- Organic Reactions. (n.d.). The Stille Reaction.

- Chemical Shifts. (n.d.). 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid - Optional[13C NMR].

- Alfa Chemistry. (n.d.). CAS 123061-47-2 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

- ResearchGate. (2025). (PDF) Lithlvtion-stannylation chemistry for nucleoside synthesis.

- (2010). 1H NMR and 13C NMR Spectra 2.2.1. 6-Amino-2-(ethylthio)pyrimidine-4(3H).

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethy.

- National Institutes of Health. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells.

- Royal Society of Chemistry. (n.d.). Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues.

- PubMed. (n.d.). N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

- PubMed. (n.d.). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability.-Inducing Activity and Metabolic Stability*.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicreactions.org [organicreactions.org]

- 11. static.cymitquimica.com [static.cymitquimica.com]

physical properties of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine

An In-Depth Technical Guide to 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine

Introduction

This guide provides a comprehensive technical overview of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine, a key organometallic intermediate for chemical synthesis. For researchers and professionals in drug development, functionalized pyrimidines are of paramount interest due to their prevalence in a wide array of therapeutic agents. This compound serves as a versatile building block, enabling the introduction of the 5-chloro-2-(methylthio)pyrimidine moiety into more complex molecular architectures through established synthetic methodologies.

Overview of the Compound

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is a specialized chemical reagent characterized by a pyrimidine core functionalized with a chloro group, a methylthio group, and a tributyltin moiety. The strategic placement of the tributylstannyl group at the 4-position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reactivity allows for the precise formation of carbon-carbon bonds, a cornerstone of modern medicinal chemistry.

Significance in Research and Development

The utility of this reagent lies in its ability to act as a synthetic linchpin. The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. By using this stannane derivative, chemists can efficiently couple the pyrimidine ring with various organic electrophiles (e.g., aryl or vinyl halides/triflates) to construct novel molecular entities for biological screening. The chloro and methylthio substituents offer additional handles for subsequent chemical modification, further expanding its synthetic versatility.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is critical for its effective use, storage, and handling.

Chemical Identity

The fundamental identifiers and structural details of the compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 123061-47-2 | [1][2] |

| Molecular Formula | C₁₇H₃₁ClN₂SSn | [1][2] |

| Molecular Weight | 449.66 g/mol | [1] |

| Canonical SMILES | CCCC(CCCC)C1=NC(=NC=C1Cl)SC | [1] |

| InChI Key | BEAZTYRRUVEVMV-UHFFFAOYSA-N | [1] |

| Synonyms | tributyl-(5-chloro-2-methylsulfanylpyrimidin-4-yl)stannane | [1] |

Physical State and Appearance

While specific vendor documentation is required for definitive data, organotin compounds of this molecular weight are typically colorless to pale yellow oils or low-melting solids at room temperature.

Tabulated Physical Properties

The following table summarizes the key physical data available for this compound. It is important to note that some of these values may be based on computational predictions.

| Property | Value | Source(s) |

| Boiling Point | 458.88 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 231.32 °C (Predicted) | [1] |

| Melting Point | Data not available |

Solubility Profile

Based on its structure, which combines a polar heterocyclic core with nonpolar tributyl chains, the compound is expected to be soluble in common organic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane, ethyl acetate, and toluene. Its solubility in highly polar solvents like water or nonpolar alkanes is likely limited.

Synthesis and Handling

The synthesis of organostannanes requires careful control of reaction conditions to ensure high yields and purity. Equally important are the protocols for safe handling and storage, given the known toxicity of organotin compounds.

Proposed Synthetic Pathway

The synthesis of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine can be logically achieved from its halogenated precursor, 4,5-dichloro-2-(methylthio)pyrimidine, via a selective metal-halogen exchange followed by quenching with a tributyltin electrophile. A plausible, though not explicitly documented, pathway is outlined below.

Sources

commercial suppliers of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine

An In-Depth Technical Guide to 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine, a key building block in modern medicinal chemistry. We will delve into its commercial availability, critical safety and handling protocols, and its primary application in palladium-catalyzed cross-coupling reactions, offering field-proven insights beyond standard catalog information.

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1] Pyrimidine derivatives are prevalent in small molecule inhibitors of protein kinases, a class of enzymes often dysregulated in diseases like cancer.[1] The strategic disubstitution of the pyrimidine ring, often at the C2 and C4 positions, is a common feature in these therapeutics.[1]

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine (CAS Number: 123061-47-2) is a highly valuable reagent designed for this purpose. It serves as a specialized building block for introducing a substituted pyrimidine moiety into a target molecule via the Stille cross-coupling reaction.[2][3] Its structure is optimized for selective, high-yield carbon-carbon bond formation, providing a reliable pathway to complex molecular architectures.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount when working with organotin reagents, which are known for their toxicity.[2][3] The properties of the title compound are summarized below.

| Property | Value | Source |

| CAS Number | 123061-47-2 | [4] |

| Molecular Formula | C₁₇H₃₁ClN₂SSn | [4] |

| Molecular Weight | 449.66 g/mol | [4] |

| Appearance | Not specified (typically a powder or oil) | - |

| Purity | ≥96% (typical) | [4] |

| Boiling Point | 458.88 °C at 760 mmHg (Predicted) | [4] |

| Flash Point | 231.32 °C (Predicted) | [4] |

Critical Safety & Handling Protocols

-

Toxicity: Tributyltin compounds are known reproductive toxins and can cause severe skin burns and eye damage.[5][6] They may cause damage to organs through prolonged or repeated exposure.[7] Inhalation can be fatal.[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[8][9] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspected prior to use), and tightly fitting safety goggles or a face shield.[9][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Prevent the formation of dust or aerosols.[9] Use spark-proof tools and take measures to prevent electrostatic discharge.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] The container should be stored under an inert gas atmosphere.[7] Store locked up and restrict access to authorized personnel.[5][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[5][6] Do not allow the chemical to enter drains, as it is very toxic to aquatic life with long-lasting effects.[6][7]

Commercial Sourcing and Availability

Direct commercial availability of this specific organostannane is limited, positioning it as a specialized reagent. However, key suppliers and precursors are readily available.

Direct Suppliers

| Supplier | Product Name | Purity | Catalog Number | Notes |

| Alfa Chemistry | 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine | 96% | ACM123061472 | Listed as a specific product.[4] |

Key Precursor Suppliers

For research groups equipped for organometallic synthesis, preparing the title compound in situ or as needed is a common and cost-effective strategy. The immediate precursor is 5-Chloro-2-(methylthio)pyrimidine.

| Supplier | Product Name | Purity | CAS Number |

| Sigma-Aldrich (Merck) | 5-Chloro-2-(methylthio)pyrimidine | 97% | 38275-42-2[10] |

| J&K Scientific | 5-Chloro-2-(methylthio)pyrimidine | Not Specified | 38275-42-2[11] |

This precursor can be converted to the desired tributylstannyl derivative via directed ortho-metalation followed by quenching with tributyltin chloride. This approach offers greater flexibility and control over reagent quality.

Core Application: The Stille Cross-Coupling Reaction

The primary utility of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyrimidine ring (at the C4 position) and an organic electrophile (typically an aryl, heteroaryl, or vinyl halide/triflate).[2][3]

Mechanism of Action

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][12] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[2][12]

-

Transmetalation: The organostannane reagent (in this case, our pyrimidine-SnBu₃) exchanges its pyrimidine group with the halide on the Pd(II) complex. This is often the rate-limiting step.

-

Reductive Elimination: The two organic groups (R¹ and the pyrimidine) on the palladium complex couple and are eliminated from the metal center, forming the desired product (R¹-pyrimidine) and regenerating the Pd(0) catalyst.[2][12]

Caption: The Palladium-Catalyzed Stille Cross-Coupling Cycle.

Field-Proven Experimental Protocol

This protocol is a representative example for the coupling of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine with an aryl bromide. Optimization of catalyst, ligand, solvent, and temperature may be required for specific substrates.

Objective: To synthesize 4-(Aryl)-5-chloro-2-(methylthio)pyrimidine.

Materials:

-

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine (1.1 eq)

-

Aryl Bromide (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq) and the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

-

Solvent Addition: Add anhydrous, degassed toluene via cannula or syringe. Stir the mixture for 5-10 minutes to ensure dissolution.

-

Causality: Using anhydrous and degassed solvent is critical to prevent quenching of the catalyst and side reactions. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

-

-

Reagent Addition: Add 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine (1.1 eq) to the reaction mixture. A slight excess of the organostannane ensures complete consumption of the potentially more valuable aryl bromide.

-

Reaction Conditions: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heating is required to promote the oxidative addition and transmetalation steps. The specific temperature depends on the reactivity of the aryl bromide.

-

-

Work-up: Upon completion, cool the reaction to room temperature. The reaction mixture can be quenched with an aqueous solution of potassium fluoride (KF).

-

Causality: The fluoride solution reacts with the tributyltin halide byproduct, forming insoluble tributyltin fluoride, which can be easily removed by filtration. This is a standard and effective method for removing the toxic tin byproducts.

-

-

Purification: Filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate. Concentrate the filtrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the desired 4-aryl-5-chloro-2-(methylthio)pyrimidine.

Synthetic Workflow: From Precursor to Product

For laboratories preferring to synthesize the reagent, the workflow is straightforward. This diagram illustrates the logical flow from the commercially available precursor to the final coupled product.

Caption: Overall synthetic pathway from precursor to final product.

References

-

Title: Stille reaction Source: Wikipedia URL: [Link]

-

Title: 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid: A Key Intermediate Source: Autech Industry Co.,Limited URL: [Link]

-

Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: National Institutes of Health URL: [Link]

-

Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ACS Publications URL: [Link]

- Title: WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine Source: Google Patents URL

-

Title: Stille Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Preparation of 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine (16). Source: ResearchGate URL: [Link]

-

Title: Stille Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL: [Link]

-

Title: Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability Source: MDPI URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed URL: [Link]

-

Title: Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives Source: PubMed Central URL: [Link]

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Stille Coupling [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. itwreagents.com [itwreagents.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. zycz.cato-chem.com [zycz.cato-chem.com]

- 10. 5-Chlor-2-(methylthio)pyrimidin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. jk-sci.com [jk-sci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

synthesis of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of the , a key organometallic intermediate in modern organic synthesis. This document is intended for researchers, chemists, and professionals in drug development who utilize cross-coupling methodologies. We will explore the strategic importance of this compound, delve into the mechanistic underpinnings of its synthesis via palladium-catalyzed stannylation, provide a detailed, field-tested experimental protocol, and discuss the critical safety considerations associated with handling organotin reagents. The causality behind experimental choices is explained to provide a self-validating framework for its successful preparation.

Introduction: Strategic Importance in Synthesis

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is a highly functionalized pyrimidine building block. Its value lies in the orthogonal reactivity of its substituents, making it a versatile precursor for the synthesis of complex molecular architectures. The pyrimidine core is a privileged scaffold found in numerous pharmaceuticals, including anticancer and antiviral agents.[1][2][3]

The key feature of this molecule is the tributylstannyl group at the C4 position. Organotin compounds, or stannanes, are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[4] This reaction allows for the formation of carbon-carbon bonds under mild conditions with excellent functional group tolerance.[5][6] The presence of the tributylstannyl moiety enables the direct coupling of the pyrimidine core to a wide array of organic electrophiles (e.g., aryl, heteroaryl, vinyl halides, or triflates), while the chloro and methylthio groups at the C5 and C2 positions, respectively, remain available for subsequent transformations.

The Synthetic Strategy: Palladium-Catalyzed Stannylation

The most direct and efficient method for preparing 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is through a palladium-catalyzed cross-coupling reaction between a suitable dihalopyrimidine precursor and an organotin reagent.

Core Reaction:

The chosen precursor is 4,5-dichloro-2-(methylthio)pyrimidine . The rationale for this choice rests on the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to oxidative addition to a Palladium(0) catalyst than the chlorine at the C5 position. This inherent electronic difference allows for a regioselective stannylation at C4. The stannylating agent of choice is hexabutylditin, (Bu₃Sn)₂, which serves as a stable and effective source of the tributylstannyl moiety.

Reaction Mechanism

The synthesis is a variation of the Stille coupling, where a C-Sn bond is formed instead of a C-C bond. The catalytic cycle, illustrated below, is central to understanding the transformation.[4][5][7]

-

Oxidative Addition: The active Pd(0) catalyst, typically generated in situ, undergoes oxidative addition into the more reactive C4-Cl bond of the 4,5-dichloro-2-(methylthio)pyrimidine substrate. This forms a square planar Pd(II) intermediate.

-

Transmetalation: The organotin reagent, hexabutylditin, coordinates to the Pd(II) complex. A tributylstannyl group is transferred to the palladium center, displacing a tributyltin halide byproduct. This is often the rate-determining step in the cycle.

-

Reductive Elimination: The final step involves the reductive elimination of the desired product, 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

// Nodes Pd0 [label="Pd(0)L₂", fontcolor="#202124"]; Substrate [label="Ar-Cl\n(Pyrimidine Precursor)", fontcolor="#202124"]; SnSn [label="(Bu₃Sn)₂", fontcolor="#202124"]; OxAdd [label="[Ar-Pd(II)L₂-Cl]", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="[Ar-Pd(II)L₂-SnBu₃]", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-SnBu₃\n(Final Product)", fontcolor="#202124"]; SnX [label="Bu₃Sn-Cl", fontcolor="#202124"];

// Invisible nodes for layout center [shape=point, width=0.01, height=0.01];

// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition", color="#4285F4", fontcolor="#4285F4"]; Substrate -> OxAdd [color="#4285F4"]; OxAdd -> Transmetalation [label=" Transmetalation", color="#EA4335", fontcolor="#EA4335"]; SnSn -> Transmetalation [color="#EA4335"]; Transmetalation -> Product [label=" Reductive\n Elimination", color="#34A853", fontcolor="#34A853"]; Transmetalation -> Pd0 [style=dashed, color="#34A853"]; Transmetalation -> SnX [style=invis]; // To position SnX byproduct

// Positioning byproduct {rank=same; Transmetalation SnX}

// Invisible edges for cycle shape Product -> center [style=invis]; center -> Substrate [style=invis]; }

Caption: Catalytic cycle for the palladium-catalyzed stannylation reaction.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system. Each step includes checkpoints and expected observations. Crucially, all operations involving organotin compounds must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. [4][7][8]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity |

| 4,5-dichloro-2-(methylthio)pyrimidine | C₅H₄Cl₂N₂S | 195.07 | 1.0 | (e.g., 5.00 g) |

| Hexabutylditin, (Bu₃Sn)₂ | C₂₄H₅₄Sn₂ | 579.92 | 1.1 | (e.g., 16.3 g) |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | (e.g., 0.89 g) |

| Anhydrous Toluene | C₇H₈ | 92.14 | - | (e.g., 100 mL) |

Step-by-Step Synthesis

-

System Preparation (Checkpoint: Inert Atmosphere):

-

Assemble a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a rubber septum.

-

Flame-dry the glassware under vacuum and backfill with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction. This is critical as oxygen can oxidize the Pd(0) catalyst, inhibiting the reaction.[7]

-

-

Reagent Addition (Checkpoint: Homogeneous Solution):

-

To the flask, add 4,5-dichloro-2-(methylthio)pyrimidine (1.0 eq), hexabutylditin (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Using a cannula or syringe, add anhydrous, degassed toluene.

-

The mixture should initially appear as a yellow suspension due to the palladium catalyst.

-

-

Reaction Execution (Checkpoint: Color Change & TLC):

-

Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

-

A noticeable color change from yellow to dark brown or black is expected as the reaction proceeds.

-

-

Work-up and Purification (Checkpoint: Removal of Tin Byproducts):

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

The primary challenge in Stille-type reactions is the removal of toxic tin byproducts.[5] A highly effective method is to treat the crude residue with a saturated aqueous solution of potassium fluoride (KF).

-

Dissolve the crude oil in diethyl ether or ethyl acetate and stir vigorously with an equal volume of saturated aqueous KF for 2-3 hours. A white precipitate of tributyltin fluoride (Bu₃SnF) will form.

-

Filter the mixture through a pad of Celite®, washing thoroughly with the organic solvent.

-

Wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Final Purification (Checkpoint: Pure Product):

-

The resulting crude oil is purified by flash column chromatography on silica gel.

-

A gradient elution system, typically starting with hexanes and gradually increasing the polarity with ethyl acetate, is effective. The product is non-polar and will elute relatively early.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine as a pale yellow oil.[9]

-

// Nodes Start [label="1. Assemble & Inert Flask", fillcolor="#FBBC05"]; Reagents [label="2. Add Pyrimidine, (Bu₃Sn)₂,\nPd(PPh₃)₄, and Toluene"]; Reflux [label="3. Heat to Reflux (110°C)\nMonitor by TLC (12-24h)"]; Cooldown [label="4. Cool to Room Temperature"]; Concentrate [label="5. Concentrate in vacuo"]; KF_Workup [label="6. Dissolve in Ether, Stir with aq. KF"]; Filter [label="7. Filter through Celite®"]; Extract [label="8. Wash, Dry, & Concentrate"]; Chromatography [label="9. Purify by Column Chromatography"]; End [label="10. Isolate Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Reflux; Reflux -> Cooldown; Cooldown -> Concentrate; Concentrate -> KF_Workup; KF_Workup -> Filter; Filter -> Extract; Extract -> Chromatography; Chromatography -> End; }

Caption: Experimental workflow for the synthesis of the target compound.

Trustworthiness: Safety and Handling Considerations

Expertise in handling is paramount for safety and success.

-

Toxicity of Organotins: Tributyltin derivatives are highly toxic and represent a significant health and environmental hazard.[4][8] They can be absorbed through the skin and are neurotoxic. All handling must be conducted in a certified chemical fume hood.

-

Palladium Catalysts: While less hazardous than tin, palladium catalysts can be sensitizers and should be handled with care.

-

Waste Disposal: All tin-contaminated waste, including Celite®, silica gel, and aqueous solutions, must be segregated and disposed of according to institutional hazardous waste protocols. Do not mix with regular organic or aqueous waste streams.

Conclusion and Future Applications

The successful provides a valuable and versatile intermediate for drug discovery and materials science. The protocol described herein, grounded in the well-established Stille reaction mechanism, offers a reliable and reproducible pathway to this compound. By understanding the causality behind each step—from the necessity of an inert atmosphere to the critical importance of the fluoride work-up—researchers can confidently execute this synthesis. The resulting product is primed for subsequent Stille cross-coupling reactions, enabling the rapid diversification of the pyrimidine scaffold and the generation of novel chemical entities for biological screening.

References

- Organotin Reagents - Sigma-Aldrich.

- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid - ChemicalBook.

- Preparation of 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine (16).

- Process for synthesis of a 2-thioalkyl pyrimidine - Google P

- Stille Coupling - NROChemistry.

- Stille reaction - Wikipedia.

- Pyrimidines. Part II.

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc.

- Stille reaction - chemeurope.com.

- The Stille Reaction - Organic Reactions.

- Pyrimidine synthesis - Organic Chemistry Portal.

- Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)

- CAS 123061-47-2 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine - Alfa Chemistry.

- Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline.

- Organotin chemistry - Wikipedia.

- Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communic

- 5-Chloro-2-(methylthio)pyrimidine 97 38275-42-2 - Sigma-Aldrich.

- A Review of Organotin Compounds: Chemistry and Applic

- Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones.

- 5-Chloro-2-(methylthio)pyrimidine 97 38275-42-2 - Sigma-Aldrich.

- Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using Ethyl Chloro(methylthio)

- Catalyzed Methods to Synthesize Pyrimidine and Rel

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P

Sources

- 1. 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid CAS#: 61727-33-1 [m.chemicalbook.com]

- 2. Pyrimidine synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Stille_reaction [chemeurope.com]

- 8. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Characterization of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine: A Technical Guide

Introduction

For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's structure and purity is paramount. This guide provides an in-depth technical overview of the spectroscopic characterization of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine , a substituted pyrimidine with potential applications in organic synthesis and medicinal chemistry. The presence of a tributylstannyl group makes this compound a valuable intermediate in Stille coupling reactions, a cornerstone of modern carbon-carbon bond formation. This document will delve into the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering insights into data interpretation and standardized protocols for data acquisition. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.

The molecular structure of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is presented below:

Caption: Molecular structure of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organometallic compounds.[1][2][3] For the target molecule, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative. Due to the air and moisture sensitivity of many organometallic compounds, proper sample handling using air-free techniques, such as a glovebox or Schlenk line, is crucial for obtaining high-quality NMR data.[1][2]

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the proton environments in the molecule. The tributylstannyl group will exhibit characteristic signals for the butyl chains, while the methylthio group and the pyrimidine ring proton will have distinct chemical shifts.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Pyrimidine-H6 | 8.5 - 8.8 | s | - |

| -S-CH₃ | 2.5 - 2.7 | s | - |

| Sn-CH₂- (α) | 1.0 - 1.2 | t | J(H-H) ≈ 7-8 |

| -CH₂- (β) | 1.4 - 1.6 | sextet | J(H-H) ≈ 7-8 |

| -CH₂- (γ) | 1.2 - 1.4 | sextet | J(H-H) ≈ 7-8 |

| -CH₃ (δ) | 0.8 - 1.0 | t | J(H-H) ≈ 7-8 |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: In a glovebox or under an inert atmosphere, dissolve 5-10 mg of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Parameters: Use a standard pulse sequence with a sufficient relaxation delay to ensure quantitative integration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The chemical shifts will be influenced by the electronegativity of adjacent atoms and the presence of the tin atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected J(¹¹⁹Sn-¹³C) (Hz) |

| Pyrimidine-C2 (-S-CH₃) | 170 - 175 | - |

| Pyrimidine-C4 (-Sn) | 165 - 170 | 400 - 500 |

| Pyrimidine-C5 (-Cl) | 125 - 130 | - |

| Pyrimidine-C6 | 150 - 155 | - |

| -S-CH₃ | 12 - 15 | - |

| Sn-CH₂- (α) | 9 - 12 | 300 - 400 |

| -CH₂- (β) | 28 - 30 | ~20 |

| -CH₂- (γ) | 26 - 28 | ~70 |

| -CH₃ (δ) | 13 - 15 | - |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency for ¹³C (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Parameters: Use a proton-decoupled pulse sequence to simplify the spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is a highly diagnostic tool for organotin compounds, with a wide chemical shift range that is sensitive to the coordination number and geometry of the tin atom.[4][5][6]

| Parameter | Expected Value |

| Chemical Shift (δ, ppm) | -10 to +20 (relative to SnMe₄) |

A chemical shift in this range is indicative of a four-coordinate tin atom, as expected for this molecule.[5][7]

Experimental Protocol for ¹¹⁹Sn NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

-

Reference: Use tetramethyltin (SnMe₄) as an external reference (δ 0.00).[4]

-

Data Acquisition: Acquire the spectrum on a spectrometer equipped with a multinuclear probe.

-

Parameters: A proton-decoupled experiment is typically performed. Due to the lower gyromagnetic ratio of ¹¹⁹Sn, a larger number of scans may be required to achieve a good signal-to-noise ratio.

Caption: Generalized workflow for NMR analysis of organometallic compounds.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the target compound.[8] For organotin compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique, often requiring a derivatization step to improve volatility.[9]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A weak or absent molecular ion peak is expected due to the lability of the tin-carbon bond.

-

Loss of Butyl Radical: The most prominent fragmentation pathway will likely be the loss of a butyl radical (•C₄H₉) to give the [M - 57]⁺ ion.

-

Further Fragmentation: Subsequent losses of butyl groups and fragmentation of the pyrimidine ring will also be observed.

-

Isotopic Pattern: The presence of tin and chlorine will result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the elemental composition of the fragments.

Experimental Protocol for GC-MS:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, hexane). Derivatization with an agent like sodium tetraethylborate may be necessary to improve thermal stability and chromatographic performance.[9]

-

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector at an appropriate temperature.

-

Oven Program: A temperature gradient to ensure good separation of the analyte from any impurities.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a wide mass range to detect the molecular ion and key fragments.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[10][11][12] The IR spectrum of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine will show characteristic absorption bands for the pyrimidine ring, C-H bonds, and potentially the C-S and C-Cl bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch (butyl, methyl) | 2850 - 2960 |

| C=N and C=C ring stretching | 1550 - 1600 |

| C-Cl stretch | 700 - 800 |

| C-S stretch | 600 - 700 |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) by evaporating a solution of the compound, or as a KBr pellet.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Correction: A background spectrum of the clean salt plate or KBr pellet should be recorded and subtracted from the sample spectrum.

Caption: Logical flow for the comprehensive spectroscopic characterization of a novel compound.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a powerful toolkit for the unambiguous characterization of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine. By following the detailed protocols and understanding the expected spectroscopic data presented in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate. The principles and methodologies outlined here are broadly applicable to the characterization of a wide range of organometallic compounds, underscoring the importance of a multi-technique approach to structural elucidation.

References

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Google Scholar.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Google Scholar.

- Analysis of organometal(loid) compounds in environmental and biological samples. (n.d.). Google Scholar.

- Methods for the Analysis of Organometallic Compounds in Wastes. (1988). ASTM International.

- Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. (n.d.). J-Stage.

- Organometallic chemistry. (n.d.). Wikipedia.

- IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.

- How to Characterize Organometallic Compounds?. (2021). ResearchGate.

- Characterization of Organometallic Complexes. (2023). Chemistry LibreTexts.

- NMR Periodic Table: Tin NMR. (n.d.). IMSERC.

- 13C and 119Sn NMR Data of Organotin(IV) Compounds. (n.d.). ResearchGate.

- Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. (n.d.). Google Scholar.

- (Sn) Tin NMR. (n.d.). University of Ottawa.

- 119Sn NMR data of organotin carboxylates a. (n.d.). ResearchGate.

Sources

- 1. Organometallic chemistry - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 5. researchgate.net [researchgate.net]

- 6. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of organometal(loid) compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pjoes.com [pjoes.com]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

An In-Depth Technical Guide to the Stability and Storage of Tributylstannyl Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylstannyl pyrimidines are a class of organotin compounds that serve as crucial intermediates in modern organic synthesis. Their utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which is a powerful method for forming carbon-carbon bonds.[1][2][3][4] The pyrimidine motif is a key structural component in numerous pharmaceuticals and biologically active molecules, making the reliable synthesis and handling of its stannylated precursors paramount. However, the stability of the carbon-tin (C-Sn) bond and the susceptibility of the overall molecule to degradation present significant challenges.[5] This guide provides a comprehensive overview of the factors influencing the stability of tributylstannyl pyrimidines and outlines field-proven protocols for their optimal storage and handling to ensure their integrity for synthetic applications.

I. Understanding the Chemical Stability of Tributylstannyl Pyrimidines

The stability of tributylstannyl pyrimidines is intrinsically linked to the nature of the organotin functionality. While the carbon-tin bond is relatively stable to air and moisture compared to many other organometallic reagents, it is by no means inert.[5] Several factors can contribute to the degradation of these compounds, leading to reduced purity, diminished reactivity in coupling reactions, and the formation of problematic impurities.

Key Factors Influencing Stability:

-

Atmospheric Exposure (Air and Moisture): Organotin compounds, including tributylstannyl pyrimidines, are sensitive to atmospheric conditions.[6][7][8] While not pyrophoric, prolonged exposure to air and moisture can lead to gradual hydrolysis and oxidation. Hydrolysis of the C-Sn bond can occur, although it is less facile than for more reactive organometallics. More commonly, moisture can interact with the tin atom, potentially facilitating side reactions or affecting catalytic cycles in subsequent applications. The primary concern with air exposure is the potential for oxidation.

-

Light Sensitivity: Many organometallic compounds are susceptible to photochemical decomposition, and organotins are no exception.[6] Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-Sn bond, generating radical species that can lead to a cascade of decomposition reactions. This is a critical consideration for both storage and handling. For example, 4-(Tributylstannyl)-2-thiomethylpyrimidine is explicitly recommended to be stored protected from light.[9]

-

Thermal Stability: While many organotin compounds exhibit good thermal stability at room temperature, elevated temperatures can promote degradation.[10] Decomposition pathways at higher temperatures can be complex and may involve the cleavage of both the pyrimidine-tin bond and the butyl-tin bonds.[11][12] It is generally advisable to store these compounds at reduced temperatures to minimize the rate of any potential decomposition reactions.

-

pH and Acidity: The C-Sn bond is susceptible to cleavage by acids.[5] Therefore, storage in acidic conditions or contact with acidic contaminants should be strictly avoided. The presence of even trace amounts of acid can catalyze the protodestannylation, leading to the formation of the corresponding unsubstituted pyrimidine and tributyltin byproducts.

Primary Degradation Pathway: Destannylation

The most common degradation pathway for tributylstannyl pyrimidines is destannylation, which involves the cleavage of the bond between the pyrimidine ring and the tin atom. This can occur through several mechanisms:

-

Protodestannylation: This is the cleavage of the C-Sn bond by a proton source, typically water or an acid. This reaction is often the primary concern when dealing with moisture sensitivity.

-

Halodestannylation: In the presence of halogens or other halogen sources, the C-Sn bond can be cleaved to form a halogenated pyrimidine and a tributyltin halide.

-

Oxidative Cleavage: As mentioned, oxygen can play a role in the degradation process, potentially leading to the formation of organotin oxides and hydroxides.[13]

The stepwise loss of butyl groups from the tin atom, known as debutylation, is another significant degradation process for tributyltin compounds in general, ultimately leading to less toxic inorganic tin species.[14][15][16] This process is often mediated by environmental or biological factors but can also occur under certain storage conditions over extended periods.

Below is a diagram illustrating the primary degradation pathways.

Caption: Primary degradation pathways for tributylstannyl pyrimidines.

II. Recommended Storage Protocols

To ensure the long-term stability and reactivity of tributylstannyl pyrimidines, a multi-faceted approach to storage is required, addressing the key sensitivities of these compounds.

Atmosphere and Container Selection:

The primary goal is to create an inert environment, free from oxygen and moisture.

-

Inert Atmosphere: Tributylstannyl pyrimidines should always be stored under a dry, inert atmosphere such as argon or nitrogen.[7] This minimizes the risk of both hydrolysis and oxidation.

-

Appropriate Containers: Use clean, dry glassware fitted with airtight seals. Schlenk flasks or septum-sealed vials are ideal. The container material should be glass, as some plastics may be permeable to air and moisture or may leach impurities.

-

Septa: For containers sealed with rubber septa, it is crucial to use high-quality, low-permeability septa. Over time, septa can degrade, especially with repeated punctures, compromising the inert atmosphere.[6]

Temperature and Light Control:

Controlling the storage temperature and protecting the compounds from light are critical for preventing degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C or -20°C | Reduces the rate of thermal decomposition and other degradation reactions.[17][18][19][20] |

| Light | Store in the dark | Prevents photochemical degradation.[6][9] Amber glass vials or wrapping containers in aluminum foil are effective. |

The following workflow illustrates the ideal storage procedure.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. gelest.com [gelest.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. web.mit.edu [web.mit.edu]

- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 9. 4-(Tributylstannyl)-2-thiomethylpyrimidine | [frontierspecialtychemicals.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ijrar.org [ijrar.org]

- 16. researchgate.net [researchgate.net]

- 17. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 18. 2-(Tributylstannyl)pyrimidine | 153435-63-3 [chemicalbook.com]

- 19. 2-(トリブチルスタンニル)ピリジン 85% | Sigma-Aldrich [sigmaaldrich.com]

- 20. 2-(Tributylstannyl)pyrimidine CAS#: 153435-63-3 [m.chemicalbook.com]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidine nucleus, a fundamental component of nucleic acids, stands as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility across a broad spectrum of therapeutic areas.[1][2][3] This technical guide provides a comprehensive exploration of the applications of substituted pyrimidines, delving into their roles as anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents. By examining the structure-activity relationships (SAR), mechanisms of action, and synthetic strategies, this document aims to equip researchers and drug development professionals with the critical insights necessary to harness the full potential of this versatile heterocycle in the design of next-generation therapeutics.

Introduction: The Enduring Significance of the Pyrimidine Core

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biological relevance has made the pyrimidine scaffold a focal point for medicinal chemists for over six decades.[3] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, coupled with its synthetic tractability, has led to the development of a multitude of clinically successful drugs.[3][4] This guide will navigate the diverse pharmacological landscape of substituted pyrimidines, highlighting key examples and the underlying chemical principles that govern their therapeutic efficacy.

Anticancer Applications: Targeting the Hallmarks of Malignancy

The development of pyrimidine-based anticancer agents represents one of the most significant success stories in oncology drug discovery.[5] These compounds exert their effects through diverse mechanisms, often targeting critical pathways involved in cell proliferation, survival, and DNA synthesis.[5][6]

Antimetabolites: Disrupting DNA Synthesis

One of the earliest and most impactful applications of pyrimidines in oncology is their use as antimetabolites. These drugs mimic endogenous pyrimidines, thereby interfering with the synthesis of nucleic acids and leading to the death of rapidly dividing cancer cells.[7]

-

5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a pyrimidine analog that, once converted to its active metabolites, inhibits thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[7][8] This depletion of dTMP disrupts DNA replication and repair, leading to apoptosis.

Kinase Inhibitors: A Revolution in Targeted Therapy

The advent of kinase inhibitors has transformed cancer treatment, and substituted pyrimidines are prominent scaffolds in this class. Their ability to fit into the ATP-binding pocket of various kinases allows for the development of highly potent and selective inhibitors.

-

Imatinib: While technically a phenylaminopyrimidine derivative, the pyrimidine core is crucial for its activity as a tyrosine kinase inhibitor (TKI) targeting BCR-Abl in chronic myeloid leukemia (CML).

-

Gefitinib and Erlotinib: These quinazoline-based (a fused pyrimidine ring system) drugs are epidermal growth factor receptor (EGFR) TKIs used in the treatment of non-small cell lung cancer.[9]

-

Palbociclib: A pyridopyrimidine derivative, Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[10] Its approval for the treatment of HR-positive breast cancer marked a significant advancement in the field.

Below is a diagram illustrating the general mechanism of action for pyrimidine-based kinase inhibitors.

Caption: Competitive inhibition of kinase activity by a substituted pyrimidine.

| Drug | Target | Cancer Indication |

| 5-Fluorouracil | Thymidylate Synthase | Colorectal, Breast, Stomach, Pancreatic |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer |

| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic |

| Palbociclib | CDK4/6 | Breast Cancer |

Antiviral Applications: Combating Viral Replication

Substituted pyrimidines are also integral to the arsenal of antiviral drugs, primarily functioning as nucleoside analogs that disrupt viral DNA or RNA synthesis.[4][11]

-

Zidovudine (AZT): A thymidine analog, AZT was the first drug approved for the treatment of HIV.[8] It is a reverse transcriptase inhibitor that, upon incorporation into the growing viral DNA chain, causes chain termination.

-

Lamivudine: This cytosine analog is a potent inhibitor of both HIV reverse transcriptase and hepatitis B virus (HBV) polymerase.[11]

-

Acyclovir: A guanosine analog with a modified sugar moiety, Acyclovir is highly effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). It is selectively phosphorylated by viral thymidine kinase, leading to its activation and subsequent inhibition of viral DNA polymerase.[4]

-

Remdesivir: While a more complex adenosine nucleotide analog, its core structure contains a pyrrolotriazine, a bioisostere of purine, which itself has a fused pyrimidine ring. It has shown broad-spectrum antiviral activity, notably against SARS-CoV-2.[9]

The following workflow outlines the general mechanism of pyrimidine nucleoside antiviral agents.

Caption: Activation and mechanism of pyrimidine nucleoside antiviral drugs.

Antimicrobial Applications: A Broad Spectrum of Activity

The pyrimidine scaffold is also a key feature in a number of antibacterial and antifungal agents.[3][12]

-

Trimethoprim: This diaminopyrimidine derivative is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor in the biosynthesis of nucleotides and amino acids. It is often used in combination with sulfamethoxazole.

-

Sulfadiazine: A sulfonamide-pyrimidine hybrid, this drug inhibits dihydropteroate synthase, another key enzyme in the folic acid synthesis pathway in bacteria.

-

Flucytosine: An antifungal agent, flucytosine is a fluorinated pyrimidine analog that is converted to 5-fluorouracil within fungal cells, where it disrupts both DNA and RNA synthesis.

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Substituted pyrimidines have emerged as promising candidates for the treatment of inflammatory diseases by targeting key mediators of the inflammatory response.[13][14]

-

Baricitinib: A pyrrolo[2,3-d]pyrimidine derivative, Baricitinib is a Janus kinase (JAK) inhibitor that effectively modulates the signaling of various pro-inflammatory cytokines. It is approved for the treatment of rheumatoid arthritis.

-

Rosuvastatin: While primarily known as a statin for lowering cholesterol, rosuvastatin contains a pyrimidine core and has demonstrated anti-inflammatory properties.

The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and various kinases involved in inflammatory signaling pathways.[13][15]

Central Nervous System (CNS) Applications

The versatility of the pyrimidine scaffold extends to the development of drugs targeting the CNS.[16]

-

Buspirone: Although it has a more complex structure, buspirone contains a pyrimidine moiety and is used as an anxiolytic agent.

-

Zaleplon: A pyrazolopyrimidine, Zaleplon is a non-benzodiazepine hypnotic used for the short-term treatment of insomnia.

Recent research has also explored substituted pyrimidines as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease, targeting enzymes such as acetylcholinesterase.[17][18][19]

Synthesis and Structure-Activity Relationship (SAR) Insights

The biological activity of substituted pyrimidines is highly dependent on the nature and position of the substituents on the pyrimidine ring.[1][2][4] SAR studies are therefore crucial for the rational design of new and more potent therapeutic agents.

General Synthetic Strategies

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related species.[20] The Biginelli reaction is a classic and efficient one-pot synthesis of dihydropyrimidinones.[21]

A generalized synthetic scheme is presented below:

Caption: General workflow for the synthesis of substituted pyrimidines.

Key SAR Observations

-

Anticancer Kinase Inhibitors: The nature of the substituent at the 2-, 4-, and 5-positions of the pyrimidine ring is critical for determining kinase selectivity and potency. Aromatic and heteroaromatic substitutions are common.

-

Antiviral Nucleoside Analogs: Modifications to the sugar moiety and the 5-position of the pyrimidine base significantly impact the antiviral activity and the potential for drug resistance.

-

Anti-inflammatory Agents: The presence of specific lipophilic groups can enhance binding to the active site of enzymes like COX-2.[15]

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry.[22] Its proven track record in a multitude of approved drugs, combined with its synthetic accessibility and the potential for diverse functionalization, ensures its continued relevance in the quest for novel therapeutics.[3] Future efforts will likely focus on the development of more selective and potent pyrimidine derivatives, the exploration of novel biological targets, and the use of computational methods to guide the rational design of next-generation drugs. The hybridization of the pyrimidine core with other pharmacophores is also a promising strategy for developing multi-target agents to tackle complex diseases like cancer and neurodegenerative disorders.[6][8]

References

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). ResearchGate. [Link]

-

Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. (n.d.). PubMed. [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Future Medicinal Chemistry. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2020). Molecules. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules. [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Heliyon. [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Journal of the Indian Chemical Society. [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Pharmaceuticals. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Asian Journal of Pharmaceutical Research and Development. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2023). ResearchGate. [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2012). International Journal of Medicinal Chemistry. [Link]

-

Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. (2022). Viruses. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. [Link]

-

Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. (2022). Journal of Chemistry. [Link]

-

Clinically used pyrimidine-based anti-inflammatory drugs. (2021). ResearchGate. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences. [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). ChemistrySelect. [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2010). Molecules. [Link]

-

Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Polycyclic Aromatic Compounds. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. [Link]

-

Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube. [Link]

-

Antiviral drugs having pyrimidine structure. (n.d.). ResearchGate. [Link]

-

FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025). Medicinal Research Reviews. [Link]

-

Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (2021). Scilit. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

-

Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. (2024). ACS Publications. [Link]

-

Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Journal of Chemistry. [Link]

-

Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (2019). Current Topics in Medicinal Chemistry. [Link]

-

Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (2019). Semantic Scholar. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-